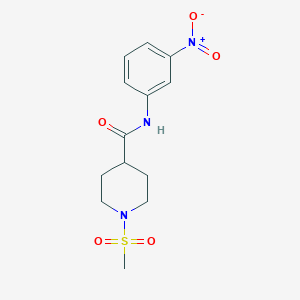
1-(methylsulfonyl)-N-(3-nitrophenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(methylsulfonyl)-N-(3-nitrophenyl)piperidine-4-carboxamide is a chemical compound with a complex structure that includes a piperidine ring, a nitrophenyl group, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(methylsulfonyl)-N-(3-nitrophenyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Piperidine Ring Formation: The formation of the piperidine ring through cyclization reactions.
Amidation: The formation of the carboxamide group.
Each of these steps requires specific reaction conditions, such as the use of strong acids or bases, specific solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(methylsulfonyl)-N-(3-nitrophenyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Conditions for substitution reactions may include the use of strong bases or acids, depending on the nature of the substituent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups to the piperidine ring.
Scientific Research Applications
1-(methylsulfonyl)-N-(3-nitrophenyl)piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(methylsulfonyl)-N-(3-nitrophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, while the piperidine ring can enhance the compound’s binding affinity. The methylsulfonyl group can influence the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
1-(3-nitrophenyl)piperidine: Lacks the methylsulfonyl group, which can affect its chemical properties and applications.
N-(3-nitrophenyl)piperidine-4-carboxamide: Lacks the methylsulfonyl group, which can influence its solubility and stability.
Uniqueness
1-(methylsulfonyl)-N-(3-nitrophenyl)piperidine-4-carboxamide is unique due to the presence of the methylsulfonyl group, which can enhance its chemical stability and solubility. This makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
1-methylsulfonyl-N-(3-nitrophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5S/c1-22(20,21)15-7-5-10(6-8-15)13(17)14-11-3-2-4-12(9-11)16(18)19/h2-4,9-10H,5-8H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVXSMIWTPFQAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794507 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-3-(furan-2-yl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]prop-2-enamide](/img/structure/B5717781.png)
![Methyl 2-[[2-(2-nitrophenyl)acetyl]amino]acetate](/img/structure/B5717801.png)
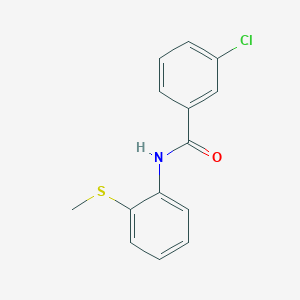
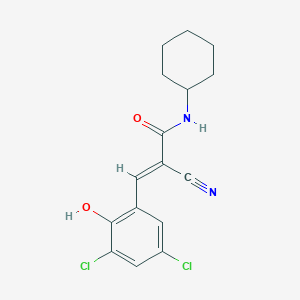
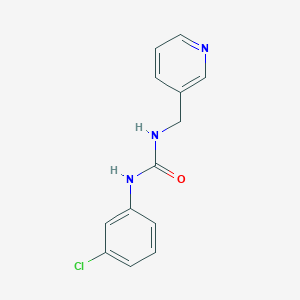
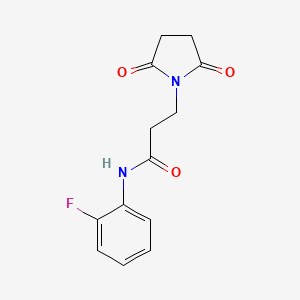
![ethyl {4-[(2-fluorobenzoyl)amino]phenyl}acetate](/img/structure/B5717829.png)
![N2-[(FURAN-2-YL)METHYL]-N4-(4-METHOXYPHENYL)-6-[(2E)-2-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B5717833.png)


![2-oxo-5,6,7,8,9,10,11,12,13,14-decahydro-1H-cyclododeca[b]pyridine-3-carboxylic acid](/img/structure/B5717846.png)
![3-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5717853.png)
![2-[5-(2-nitrovinyl)-2-furyl]benzonitrile](/img/structure/B5717868.png)
![2-phenyl-5-[(3-pyridylmethyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B5717887.png)
